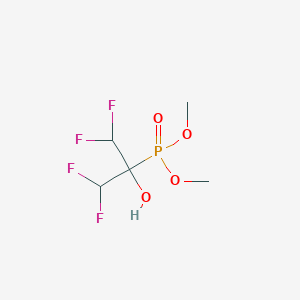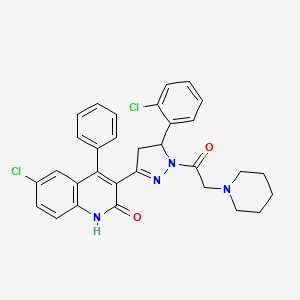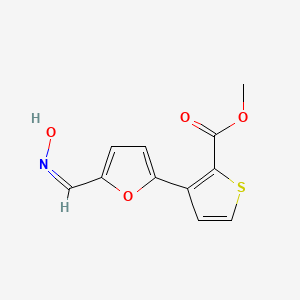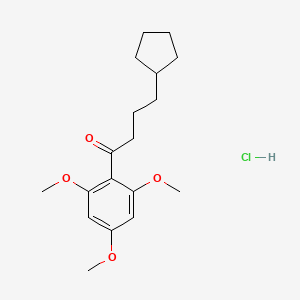
Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of cytidine, a nucleoside composed of cytosine and ribose. This compound is involved in the synthesis of RNA and DNA and serves as a precursor for other important biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine-2’(3’)-monophosphoric acid can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of cytidine-2’(3’)-monophosphoric acid often involves multi-step processes that include fermentation, extraction, and purification. Microbial fermentation using genetically engineered strains can produce cytidine, which is then phosphorylated to obtain the desired monophosphate compound. Advanced purification techniques such as chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce cytidine and phosphoric acid.
Phosphorylation: It can be further phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP).
Deamination: Cytidine-2’(3’)-monophosphoric acid can be deaminated to form uridine monophosphate (UMP).
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, enzymes like ribonuclease, and various catalysts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include cytidine, uridine monophosphate, cytidine diphosphate, and cytidine triphosphate. These products are essential for various biochemical pathways and have significant biological functions .
Wissenschaftliche Forschungsanwendungen
Cytidine-2’(3’)-monophosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate for studying enzyme kinetics and reaction mechanisms.
Biology: The compound is crucial for understanding RNA and DNA synthesis, as well as nucleotide metabolism.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and enhancing cognitive functions.
Wirkmechanismus
The mechanism of action of cytidine-2’(3’)-monophosphoric acid involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for polymerases and other enzymes involved in nucleotide metabolism. The compound also participates in signaling pathways and regulatory processes that control cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another monophosphate ester of cytidine, primarily involved in RNA synthesis.
Uridine-2’(3’)-monophosphate (UMP): A similar compound where cytosine is replaced by uracil, playing a role in RNA synthesis.
Adenosine-2’(3’)-monophosphate (AMP): A nucleotide derivative involved in energy transfer and signaling pathways.
Uniqueness
Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA and DNA synthesis and its involvement in various biochemical pathways. Its ability to undergo multiple phosphorylation and deamination reactions makes it a versatile compound in both biological and industrial contexts .
Eigenschaften
CAS-Nummer |
813-84-3 |
|---|---|
Molekularformel |
C5H9F4O4P |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)5(10,3(6)7)4(8)9/h3-4,10H,1-2H3 |
InChI-Schlüssel |
JIULQIONDXIEHE-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C(F)F)(C(F)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)



![CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113468.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)

![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)

